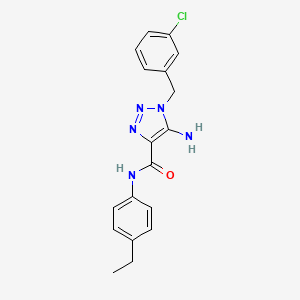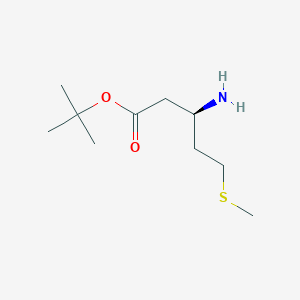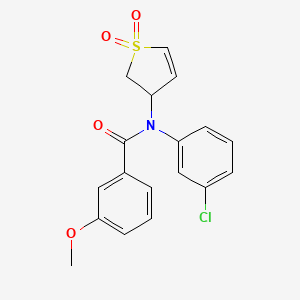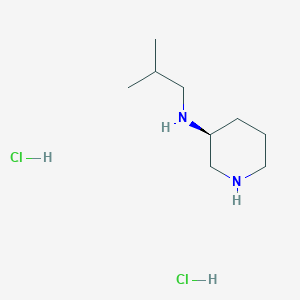
5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 1,3-dipolar compound with a dipolarophile in a 1,3-dipolar cycloaddition, a type of Huisgen cycloaddition. The specifics of the synthesis would depend on the available starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the connectivity of atoms within the molecule and the types of functional groups present.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino and carboxamide groups are likely to be reactive, potentially undergoing reactions such as condensation, acylation, or various types of substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, can be predicted based on its structure and compared with experimental data.Scientific Research Applications
Antimicrobial Activities
Research into the antimicrobial properties of triazole derivatives, including compounds structurally related to 5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, has shown promising results. Synthesis of novel 1,2,4-triazole derivatives has been explored for their potential in combating microbial infections. Some of these synthesized compounds demonstrated good to moderate activities against various test microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Peptidomimetics and Biologically Active Compounds
The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound , has been investigated for the synthesis of peptidomimetics and biologically active compounds. A specific protocol involving ruthenium-catalyzed cycloaddition has been developed to produce protected versions of this amino acid, which then serve as precursors for triazole-containing peptides and biologically active molecules, including potential HSP90 inhibitors (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Antitumor Activities
The potential of triazole derivatives in antitumor applications has been explored through the synthesis of specific compounds, such as N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide. These compounds have been characterized for their structural properties and evaluated for their efficacy against cancer cell lines, indicating a direction for further research in cancer therapy (Kan, 2015).
Antiviral Activities
The exploration of benzamide-based 5-aminopyrazoles and their derivatives demonstrates the potential antiviral activities of these compounds, including against avian influenza virus (H5N1). The synthesis route for these compounds opens up possibilities for developing new antiviral agents with significant efficacy against specific viral strains (Hebishy, Salama, & Elgemeie, 2020).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard laboratory safety procedures should be followed when handling this compound.
Future Directions
Future research on this compound could involve further exploration of its synthesis and reactivity, as well as investigation of its potential biological activity.
Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For a more detailed analysis, it would be necessary to refer to specific scientific literature or conduct experimental studies.
properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-2-12-6-8-15(9-7-12)21-18(25)16-17(20)24(23-22-16)11-13-4-3-5-14(19)10-13/h3-10H,2,11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKMNNRVIBPGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2773034.png)









![3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2773051.png)